![molecular formula C17H13FN2O2 B2940590 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034306-43-7](/img/structure/B2940590.png)
2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-Fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine, furan, pyridine, and benzamide moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis One common approach starts with the preparation of the furan-2-yl-pyridine intermediate, which is then coupled with a benzamide derivative under specific reaction conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases in aprotic solvents.
Major Products Formed:
- Oxidation of the furan ring can yield furan-2-carboxylic acid.
- Reduction of nitro groups can produce corresponding amines.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
- 2-Fluoro-N-(pyridin-3-ylmethyl)benzamide
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- 2-Fluoro-N-(furan-2-ylmethyl)benzamide
Comparison: 2-Fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide stands out due to the combined presence of fluorine, furan, and pyridine moieties. This unique combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, which are not observed in its analogs. The fluorine atom, in particular, plays a crucial role in improving the compound’s pharmacokinetic profile.
Biological Activity
2-Fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FN3O2, with a molecular weight of approximately 303.30 g/mol. The compound features a fluorine atom substituted on the benzamide moiety and a furan-pyridine hybrid structure, which may contribute to its biological properties.
The primary mechanism of action for this compound involves interaction with specific enzymes and receptors, notably influencing cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the activation of various xenobiotics. The compound has been shown to enhance hydroxylation processes, impacting the metabolic activation of certain drugs, including anticancer agents like cyclophosphamide.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific pathways related to cell cycle regulation and apoptosis .
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against several bacterial strains, suggesting its utility in treating infections.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in drug metabolism, which could lead to increased efficacy of co-administered drugs .
Data Table: Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against bacterial strains | |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being proposed as underlying factors .
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity. The study suggested that further structural modifications could enhance potency against resistant strains.
Properties
IUPAC Name |
2-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGXPSAAPUCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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